molecular formula C22H30N2O2 B3734048 1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine

1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine

Cat. No. B3734048
M. Wt: 354.5 g/mol
InChI Key: DYLHRLONVGQNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of chemicals. It is a dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909 works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. This increase in dopamine can improve cognitive function and reduce symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909 has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce symptoms of neurological and psychiatric disorders. It has also been shown to have an effect on other neurotransmitters, including norepinephrine and serotonin.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909 in lab experiments is its ability to selectively inhibit dopamine reuptake, which can help researchers better understand the role of dopamine in various neurological and psychiatric disorders. However, one limitation is that 1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909 is a synthetic compound that may not accurately reflect the effects of naturally occurring dopamine reuptake inhibitors.

Future Directions

There are several future directions for research on 1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909. One area of interest is its potential use in the treatment of cocaine addiction, as it has been shown to reduce cocaine self-administration in animal models. Another area of interest is its potential use in the treatment of ADHD, as it has been shown to improve cognitive function in animal models. Additionally, further research is needed to better understand the long-term effects of 1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909 on the brain and its potential for use in human clinical trials.

Scientific Research Applications

1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine 12909 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and cocaine addiction. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and reduce symptoms of these disorders.

properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-4-18-5-7-19(8-6-18)16-23-11-13-24(14-12-23)17-20-9-10-21(25-2)15-22(20)26-3/h5-10,15H,4,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLHRLONVGQNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(2,4-dimethoxybenzyl)-4-(4-ethylbenzyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.